Lecithin

Übersicht

Beschreibung

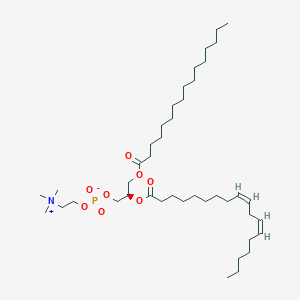

Palmitoyl-Linoleoyl-Phosphatidylcholin ist eine Art von Phosphatidylcholin, die zur Klasse der organischen Verbindungen gehört, die als Glycerophosphocholine bekannt sind. Diese Verbindungen zeichnen sich durch die Anlagerung von zwei Fettsäuren an ein Glycerin-Rückgrat über Esterbindungen aus. In diesem Fall sind die Fettsäuren Palmitinsäure und Linolsäure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Palmitoyl-Linoleoyl-Phosphatidylcholin kann durch die Veresterung von Glycerophosphocholin mit Palmitinsäure- und Linolsäureanhydriden synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Dicyclohexylcarbodiimid als Kupplungsmittel . Das resultierende Produkt wird dann mit Hilfe der Reversed-Phase-Hochleistungsflüssigkeitschromatographie (HPLC) mit einer Inertsil Prep ODS-Säule gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Palmitoyl-Linoleoyl-Phosphatidylcholin oft die enzymatische Behandlung von Dipalmitoylphosphatidylcholin (DPPC) und Dilinoleoylphosphatidylcholin (DLPC) unter Verwendung von Phospholipase A2. Dieses Enzym hydrolysiert selektiv die Fettsäure an der sn-2-Position, was die anschließende Veresterung mit Linolsäure ermöglicht .

Analyse Chemischer Reaktionen

Reaktionstypen

Palmitoyl-Linoleoyl-Phosphatidylcholin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der am besten untersuchten Reaktionen ist die Lipidperoxidation, die die Oxidation der ungesättigten Linolsäureeinheit beinhaltet .

Häufige Reagenzien und Bedingungen

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können unter sauren oder basischen Bedingungen stattfinden, abhängig von der Art des Substituenten.

Hauptprodukte

Die Hauptprodukte, die aus der Oxidation von Palmitoyl-Linoleoyl-Phosphatidylcholin gebildet werden, sind Lipidhydroperoxide und Aldehyde .

Wissenschaftliche Forschungsanwendungen

Palmitoyl-Linoleoyl-Phosphatidylcholin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Produktion von liposomalen Formulierungen für Kosmetika und Pharmazeutika verwendet.

Wirkmechanismus

Palmitoyl-Linoleoyl-Phosphatidylcholin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in Zellmembranen aus, wo es die Membranfluidität und -permeabilität beeinflusst. Es kann auch als Substrat für Enzyme wie Phospholipase A2 dienen, was zur Freisetzung von bioaktiven Lipidmediatoren führt . Die beteiligten molekularen Ziele und Pfade umfassen die Modulation von membrangebundenen Rezeptoren und Ionenkanälen .

Wirkmechanismus

Palmitoyl-Linoleoyl Phosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a substrate for enzymes such as phospholipase A2, leading to the release of bioactive lipid mediators . The molecular targets and pathways involved include the modulation of membrane-bound receptors and ion channels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dilinoleoylphosphatidylcholin (DLPC): Enthält zwei Linolsäureeinheiten.

Dipalmitoylphosphatidylcholin (DPPC): Enthält zwei Palmitinsäureeinheiten.

Linoleoyl-Palmitoylphosphatidylcholin (LPPC): Ähnlich wie Palmitoyl-Linoleoylphosphatidylcholin, aber mit den Fettsäuren in umgekehrter Position.

Einzigartigkeit

Palmitoyl-Linoleoyl-Phosphatidylcholin ist aufgrund seiner spezifischen Kombination aus Palmitinsäure und Linolsäure einzigartig, die ein Gleichgewicht zwischen gesättigten und ungesättigten Fettsäuren bietet. Diese Kombination beeinflusst seine oxidative Stabilität und seine Rolle bei der Modulation der Membraneigenschaften .

Biologische Aktivität

Lecithin is a complex mixture of phospholipids, primarily composed of phosphatidylcholine, phosphatidylethanolamine, and other phospholipid species. It is widely recognized for its diverse biological activities, particularly in lipid metabolism, cellular function, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Composition and Sources

Lecithins can be derived from various sources, including soybeans, sunflowers, eggs, and marine organisms. The composition of this compound varies significantly depending on its source:

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Integrity : this compound plays a crucial role in maintaining the structure and function of cell membranes due to its amphiphilic nature. This property allows it to stabilize lipid droplets and enhance the fluidity of cell membranes.

- Lipid Metabolism : this compound is involved in lipid transport and metabolism. It modulates lipoprotein metabolism by decreasing hepatic lipogenesis and blood cholesterol levels, which can be beneficial in preventing cardiometabolic diseases .

- Surfactant Properties : In the lungs, this compound is a key component of pulmonary surfactant, reducing surface tension and preventing alveolar collapse. Disaturated this compound (primarily dipalmitoyl this compound) is particularly effective for this purpose .

- Antioxidant Activity : this compound has been shown to inhibit lipid peroxidation processes, which are critical in managing oxidative stress-related conditions such as diabetes mellitus .

Clinical Studies and Findings

Several studies have investigated the biological activities of this compound:

- Hepatoprotective Effects : A study on sunflower this compound demonstrated significant lipid-lowering effects and hepatoprotective properties in animal models. This suggests its potential as a therapeutic agent for liver diseases .

- Effects on Lipid Profiles : A case-control study assessed serum this compound levels and their correlation with cholesterol acyltransferase activity. Results indicated that higher this compound levels were associated with improved lipid profiles, suggesting a role in cardiovascular health .

- Behavioral Studies : Research comparing soybean this compound with plasmalogens revealed significant differences in anxiety-related behaviors in animal models. This compound administration resulted in altered behavior patterns that may indicate its influence on neurological functions .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-ZTIMHPMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334203 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

17708-90-6, 8002-43-5 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236-237 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.